5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
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Overview
Description
5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the thiomorpholine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiomorpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
- 5-(3-Bromophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
- 5-(3-Methylphenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-8-3-1-2-7(4-8)9-5-17(16)6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVVTYBRRDQOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CS1=O)C(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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